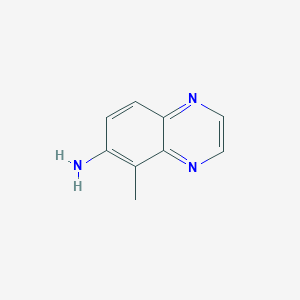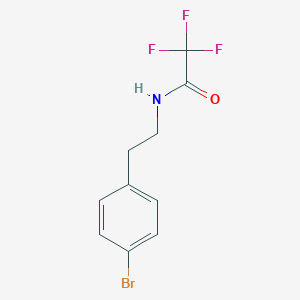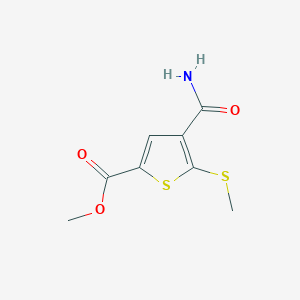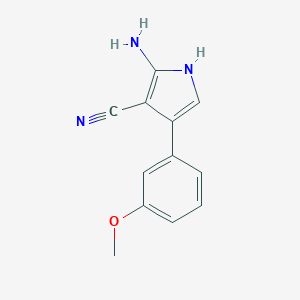
Sodium salt of maleic acid diphenylmethylene hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium salt of maleic acid diphenylmethylene hydrazide, also known as sodium hydrazide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is highly soluble in water and has the chemical formula C13H11N2NaO4. Sodium hydrazide has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in tumor growth and inflammation. Sodium hydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while also reducing the production of inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
Sodium hydrazide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of plant growth and quality. In cancer cells, this compound hydrazide has been shown to induce cell cycle arrest and apoptosis, while also inhibiting angiogenesis, the formation of new blood vessels that can supply tumors with nutrients. In immune cells, this compound hydrazide has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammatory diseases. In plants, this compound hydrazide has been shown to improve root growth, increase chlorophyll content, and enhance resistance to environmental stressors.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium hydrazide has several advantages for lab experiments, including its high solubility in water, ease of synthesis, and potential applications in various fields. However, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide, including the development of new synthesis methods, the optimization of its applications in medicine, agriculture, and material science, and the exploration of its potential toxicity and safety. Further studies are needed to fully understand the mechanism of action of this compound hydrazide and its potential applications in various fields.
Synthesemethoden
The synthesis of Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide involves the reaction of maleic acid with hydrazine hydrate, followed by the addition of this compound hydroxide. The resulting product is then filtered, washed, and dried to obtain the final product. This synthesis method has been optimized to produce high yields of pure this compound hydrazide.
Wissenschaftliche Forschungsanwendungen
Sodium hydrazide has been widely studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Sodium salt of maleic acid diphenylmethylene hydrazide hydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. In agriculture, this compound hydrazide has been used as a plant growth regulator, improving crop yield and quality. In material science, this compound hydrazide has been used as a reducing agent and stabilizer in the synthesis of nanoparticles and other materials.
Eigenschaften
| 160282-28-0 | |
Molekularformel |
C17H13N2NaO3 |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
sodium;(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C17H14N2O3.Na/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-12H,(H,18,20)(H,21,22);/q;+1/p-1/b12-11-; |
InChI-Schlüssel |
JXFJJWXROBWINA-AFEZEDKISA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)[O-])C2=CC=CC=C2.[Na+] |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)[O-])C2=CC=CC=C2.[Na+] |
Synonyme |
A-826 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


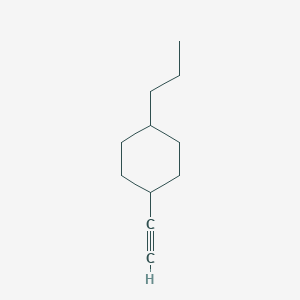
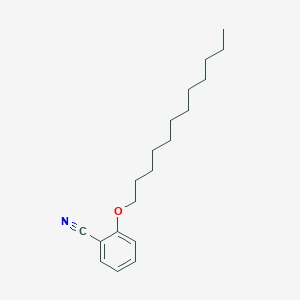
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
